molecular formula C9H11NO2 B154052 3-(Dimethylamino)benzoic acid CAS No. 99-64-9

3-(Dimethylamino)benzoic acid

Cat. No.: B154052
CAS No.: 99-64-9
M. Wt: 165.19 g/mol
InChI Key: NEGFNJRAUMCZMY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzoic acid (CAS RN: 99-64-9) is a benzoic acid derivative substituted with a dimethylamino group (-N(CH₃)₂) at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . Key properties include:

  • Melting point: 150–151°C
  • Density: 1.27 g/cm³
  • Solubility: Sparingly soluble in common solvents (e.g., CHCl₃, MeOH, Et₂O) but moderately soluble in 1,4-dioxane .

The electron-donating dimethylamino group increases the electron density of the aromatic ring, reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.2 for benzoic acid) . This modification enhances its utility in organic synthesis, enzymatic assays, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzoic acid with dimethylamine in the presence of a reducing agent such as iron powder and hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, followed by dimethylation.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 3-nitrobenzoic acid in the presence of dimethylamine. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.

    Reduction: The compound can be reduced to its corresponding amine derivative.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

Biochemical Applications

1. Enzyme Activity Assays
3-(Dimethylamino)benzoic acid has been utilized in colorimetric assays to determine enzyme activities, such as lipoxygenase. The assay is based on the oxidative coupling reaction involving DMAB, which allows for the quantification of enzyme activity through visual changes in the reaction mixture .

2. Cytotoxicity Studies
Research has shown that organotin(IV) complexes derived from this compound exhibit cytotoxic effects against human liver carcinoma cells (HepG2). These studies indicate its potential use in cancer research and therapeutic development .

Material Science Applications

1. Dye Synthesis
DMAB serves as a key intermediate in the synthesis of various dyes, particularly those used in heat-sensitive recording systems. Its derivatives can enhance color stability and sensitivity under different conditions .

2. Coordination Chemistry
The compound has been employed to synthesize lanthanide complexes, which are valuable in photonic applications due to their luminescent properties. These complexes were formed using DMAB as a ligand with compounds like 5,5′-dimethyl-2,2′-bipyridine .

Analytical Applications

1. Glucose Analysis
In analytical chemistry, this compound has been used to analyze glucose content extracted from starches. This application highlights its utility in food chemistry and nutritional studies .

Case Studies

Application AreaDescriptionReference
Enzyme AssaysUsed in colorimetric assays for lipoxygenase activity determination.
Cytotoxicity ResearchInvestigated for cytotoxic effects on HepG2 cancer cells via organotin(IV) complexes.
Dye ProductionKey intermediate for synthesizing dyes for heat-sensitive recording systems.
Coordination ComplexesFormed lanthanide complexes for photonic applications using DMAB as a ligand.
Glucose AnalysisEmployed in analytical methods to quantify glucose from starch extractions.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)benzoic acid involves its interaction with specific enzymes and proteins. For instance, in biochemical assays, it acts as a substrate for peroxidase enzymes, leading to the formation of colored products that can be quantified. The dimethylamino group enhances its reactivity and binding affinity to the active sites of enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The table below compares key properties of 3-(dimethylamino)benzoic acid with other substituted benzoic acids:

Compound Substituent(s) Molecular Weight (g/mol) pKa (estimated) Key Applications
This compound -N(CH₃)₂ (meta) 165.19 ~4.2 Enzymatic assays , polymer synthesis
4-(Dimethylamino)-2-hydroxybenzoic acid -N(CH₃)₂ (para), -OH 181.19 ~3.8–4.5* Pharmaceutical intermediates
3-Mercaptobenzoic acid -SH (meta) 154.19 ~2.8 Heavy metal chelation
3-Cyanobenzoic acid -CN (meta) 147.13 ~1.9 Electronic materials
Benzoic acid -H 122.12 ~2.2 Preservatives, synthesis


*Estimated based on substituent effects.

Key Observations :

  • Electron-donating groups (e.g., -N(CH₃)₂, -OH) increase pKa by stabilizing the conjugate base, while electron-withdrawing groups (e.g., -CN, -SH) decrease pKa .
  • Meta-substituted derivatives like this compound exhibit distinct solubility profiles compared to para-substituted analogs due to steric and electronic differences .

Triazinylaminobenzoic Acids

Triazinyl derivatives (e.g., 4a in ) are synthesized using trichlorotriazine and aminobenzoic acids. Unlike this compound, these compounds exhibit poor solubility in most organic solvents, limiting reaction monitoring to TLC instead of GC-MS .

4-((4-Arylpyrimidin-2-yl)amino)-benzoic Acids

These derivatives () incorporate pyrimidine rings, enhancing biological activity. Their synthesis involves hydrazide intermediates, contrasting with the direct functionalization routes used for this compound .

Enzymatic Assay Performance

This compound reacts with MBTH in hemoglobin-catalyzed assays to produce a blue chromophore (λmax = 590 nm), enabling lipoxygenase activity measurement . In contrast, simpler analogs like p-hydroxybenzoic acid lack this specificity due to the absence of the dimethylamino group .

Biological Activity

3-(Dimethylamino)benzoic acid (DMAB) is a compound of significant interest in various biological and chemical applications. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, enzyme interactions, and potential therapeutic applications, supported by research findings and data tables.

This compound is an aromatic carboxylic acid characterized by the presence of a dimethylamino group attached to the benzene ring. Its chemical structure can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

Biological Activity Overview

The biological activities of DMAB have been investigated in various studies, highlighting its potential as an anticancer agent and its use in enzyme assays. Below are key findings from recent research:

Cytotoxic Activity

One notable study assessed the cytotoxic effects of DMAB and its organotin(IV) complexes against human liver carcinoma cells (HepG2). The results indicated that DMAB itself exhibited limited cytotoxicity, with an IC50 value indicating inactivity against HepG2 cells. However, when complexed with organotin(IV), the resulting compounds displayed enhanced cytotoxic properties:

CompoundIC50 (μg/mL)
DMAB>100
Complex 1>100
Complex 20.602
Complex 30.541
Complex 40.153

Complex 4, derived from triphenyltin(IV), demonstrated the highest cytotoxic activity, suggesting that the coordination with tin enhances the biological efficacy of DMAB .

Enzyme Interaction Studies

DMAB has also been utilized in enzyme activity assays, particularly for detecting peroxidase and manganese peroxidase activities. The oxidative coupling reaction involving DMAB and 3-methyl-2-benzothiazolinone hydrazone (MBTH) serves as a substrate for these enzymes. The method allows for the quantification of enzyme activity based on colorimetric changes observed during the reaction:

  • Laccase Activity : In one study, DMAB was used alongside MBTH to visualize laccase activity in zymograms. The presence of purple bands indicated enzymatic activity, demonstrating DMAB's utility as a substrate for enzyme assays .

Case Study 1: Anticancer Potential

In a detailed investigation into the anticancer properties of DMAB and its derivatives, researchers synthesized several organotin(IV) complexes. The study concluded that while DMAB alone was ineffective against HepG2 cells, its complexes exhibited varying degrees of cytotoxicity, with implications for future cancer therapies .

Case Study 2: Enzyme Assays

A study focusing on enzyme assays highlighted the effectiveness of DMAB in detecting peroxidase activity through its oxidative coupling with MBTH. This method proved reliable for measuring enzymatic reactions in various biological samples, showcasing DMAB's versatility beyond its anticancer potential .

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural and physicochemical properties of 3-(Dimethylamino)benzoic acid?

  • Methodological Answer : Key techniques include:

  • Melting Point Determination : Confirm purity using its reported melting point range of 148–150°C .
  • Spectroscopic Analysis : Use 1H^1H-NMR and IR spectroscopy to identify functional groups (e.g., dimethylamino and carboxylic acid moieties).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for structurally related benzoic acid derivatives .
    • Validation : Cross-reference experimental data with theoretical calculations (e.g., DFT) to validate molecular geometry.

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Methodological Answer :

  • Eschweiler-Clarke Methylation : React 3-aminobenzoic acid with formaldehyde and formic acid under reflux to introduce dimethylamino groups. Purify via recrystallization or column chromatography .
  • Multi-Step Synthesis : Use as a precursor in phthalide synthesis by reacting with aldehydes and anilines in acidic media, followed by oxidation .

Q. Which analytical techniques are optimal for quantifying this compound in biological or environmental samples?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns with UV detection (λ ~254 nm) for sensitive quantification .
  • Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to confirm molecular weight (165.19 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the coordination chemistry of this compound enhance its utility in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Ligand Design : The dimethylamino group acts as a weak base, facilitating coordination with metals like tin(IV). Synthesize organotin(IV) complexes by reacting with triphenyltin chloride, and characterize via 119Sn^{119}Sn-NMR and X-ray diffraction .
  • Bioactivity Screening : Test cytotoxicity using MTT assays (e.g., IC50_{50} = 0.153 μg mL1^{-1} for triphenyltin derivatives) .

Q. What strategies resolve contradictions in bioactivity between this compound and its derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify the carboxylic acid group (e.g., esterification or amidation) to enhance membrane permeability. Compare IC50_{50} values of derivatives against parent compound .
  • Mechanistic Studies : Use fluorescence microscopy to assess apoptosis induction in cancer cells, linking bioactivity to tin coordination geometry .

Q. How can this compound be utilized in catalytic applications?

  • Methodological Answer :

  • Pd-Catalyzed Reactions : Incorporate into palladium complexes for cross-coupling reactions (e.g., methoxycarbonylation of styrene) .
  • Environmental Catalysis : Study degradation kinetics of chlorinated pollutants using peroxidase enzymes, where the compound acts as a redox mediator .

Q. What advanced derivatization approaches expand the functional utility of this compound?

  • Methodological Answer :

  • Schiff Base Formation : Condense with aldehydes to create diazenyl or imino ligands for transition metal complexes. Characterize via 1H^1H-NMR and single-crystal XRD .
  • Esterification : React with methanol/H2_2SO4_4 to produce methyl esters, improving solubility for pharmacological assays .

Properties

IUPAC Name

3-(dimethylamino)benzoic acid
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NEGFNJRAUMCZMY-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID7059199
Record name Benzoic acid, 3-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 3-Dimethylaminobenzoic acid
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CAS No.

99-64-9
Record name 3-(Dimethylamino)benzoic acid
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Record name Benzoic acid, 3-(dimethylamino)-
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